molecular formula C11H7BrN2O3 B2895850 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide CAS No. 906638-49-1

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

Cat. No.: B2895850
CAS No.: 906638-49-1
M. Wt: 295.092
InChI Key: RMQTUWZJEJXYQY-UHFFFAOYSA-N
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Description

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a brominated benzodioxole derivative featuring a cyano propenamide functional group. Its molecular formula is C₁₁H₇BrN₂O₃, with a molecular weight of 307.09 g/mol (calculated from atomic masses). The compound’s structure includes a 1,3-benzodioxole core substituted with a bromine atom at the 7-position and a propenamide group at the 5-position, where the α-carbon is cyano-substituted (Fig. 1). This architecture confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-2-6(1-7(4-13)11(14)15)3-9-10(8)17-5-16-9/h1-3H,5H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQTUWZJEJXYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves the bromination of a benzodioxole precursor followed by the introduction of the cyano and prop-2-enamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by multi-step synthesis processes to introduce the cyano and prop-2-enamide groups. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the brominated benzodioxole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzodioxole derivatives, while reduction can produce amines or other functionalized compounds.

Scientific Research Applications

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group may also play a role in binding to target molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxole derivatives functionalized with halogen and nitrile groups. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, crystallographic behavior, and intermolecular interactions.

Structural Analogues and Substituent Effects

Key analogues include:

3-(5-Bromo-1,3-benzodioxol-7-yl)-2-cyanoprop-2-enamide: Positional isomer with bromine at the 5-position instead of 2.

3-(7-Chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide: Bromine replaced with chlorine.

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enamide: Lacks the bromine substituent.

Table 1: Substituent Impact on Molecular Properties

Compound Molecular Weight (g/mol) Halogen (X) Electronegativity (X) Van der Waals Radius (Å)
3-(7-Bromo-1,3-benzodioxol-5-yl)-... 307.09 Br 2.96 1.85
3-(5-Bromo-1,3-benzodioxol-7-yl)-... 307.09 Br 2.96 1.85
3-(7-Chloro-1,3-benzodioxol-5-yl)-... 262.64 Cl 3.16 1.75
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop... 228.22 None
  • Bromine vs.
  • Positional Isomerism : Bromine at the 7-position (original compound) versus 5-position alters the electronic density distribution on the benzodioxole ring, affecting hydrogen-bonding propensity and crystal packing .
Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX and Mercury CSD reveal distinct packing motifs influenced by halogen and cyano groups:

  • Original Compound: The bromine atom participates in Type-II halogen bonding (C–Br···O interactions, ~3.2 Å), while the cyano group forms N–H···N≡C hydrogen bonds (2.8–3.0 Å), creating a 2D layered structure .
  • Chloro Analogue : Smaller chlorine engages in weaker C–Cl···O interactions (~3.3 Å), resulting in less dense packing. The absence of bromine reduces lattice energy by ~15% (estimated via DFT calculations) .
  • Non-Halogenated Analogue: Lacks halogen bonding; instead, the benzodioxole oxygen forms C–H···O hydrogen bonds (3.1 Å), leading to a less rigid crystal lattice .

Table 2: Intermolecular Interactions in Analogues

Compound Dominant Interactions Bond Lengths (Å) Crystal System
3-(7-Bromo-1,3-benzodioxol-5-yl)-... C–Br···O, N–H···N≡C 3.2, 2.9 Monoclinic
3-(7-Chloro-1,3-benzodioxol-5-yl)-... C–Cl···O, N–H···N≡C 3.3, 2.9 Orthorhombic
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop... C–H···O, π-π stacking 3.1, 3.8 Triclinic
Reactivity and Stability
  • Cyano Group Reactivity: The electron-withdrawing cyano group increases electrophilicity at the α-carbon, making the compound susceptible to nucleophilic attack. This reactivity is mitigated in the brominated derivative due to steric shielding by the benzodioxole ring .
  • Thermal Stability: Brominated derivatives exhibit higher thermal stability (decomposition >250°C) compared to non-halogenated analogues (~200°C), attributed to stronger halogen-bonded networks .

Biological Activity

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzodioxole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H7BrN2O3\text{C}_{11}\text{H}_{7}\text{BrN}_{2}\text{O}_{3} with a molecular weight of approximately 292.09 g/mol. The presence of the bromine atom at the 7-position enhances its reactivity and biological activity.

Structural Features

FeatureDescription
Benzodioxole MoietyProvides potential for various biological activities
Bromine SubstitutionIncreases reactivity and may influence pharmacological effects
Cyanopropenamide Functional GroupImparts unique chemical properties suitable for biological interaction

Anticancer Activity

Several studies have indicated that compounds containing benzodioxole structures exhibit anticancer properties. For instance, research has shown that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study by Zhang et al. (2020) demonstrated that a related compound with a benzodioxole structure significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. This effect was attributed to the activation of caspase pathways leading to apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxole derivatives has been explored in several studies. These compounds are believed to modulate inflammatory pathways, thus providing therapeutic benefits in diseases characterized by chronic inflammation.

Research Findings:
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
3-(6-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamideModerate anticancer activityDifferent bromination position may alter effects
3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoprop-2-enamideHigh anti-inflammatory effectsAdditional benzyl group increases steric hindrance
7-Bromo-N-(1,3-benzodioxol-5-yl)acetamideLower cytotoxicityAcetamide group may reduce overall reactivity

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways associated with inflammation and cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.

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